molecular formula C16H11FN2O4 B8507068 5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid

5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid

Cat. No. B8507068
M. Wt: 314.27 g/mol
InChI Key: GAKQDOANOFNZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290460B2

Procedure details

The title compound was prepared from 1-(4-fluoro-3-methoxycarbonylbenzyl)quinazoline-2,4(1H,3H)-dione using a procedure similar to those described for the synthesis of compound of Example 2. 1H NMR (DMSO-d6): 13.23 (brs, 1H), 11.75 (s, 1H), 8.00 (d, J=7.5 Hz, 1H), 7.80 (dd, J=6.9 and 2.1 Hz, 1H), 7.67-7.54 (m, 2H), 7.30-7.21 (m, 3H), 5.31 (s, 2H). MS: m/z 315.3 [M+H]+.
Name
1-(4-fluoro-3-methoxycarbonylbenzyl)quinazoline-2,4(1H,3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:17])[NH:9][C:8]2=[O:18])=[CH:4][C:3]=1[C:21]([O:23]C)=[O:22].C(C1C=C(C=CC=1)CN1C2C(=CC=CC=2)C(=O)NC1=O)(O)=O>>[C:21]([C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][C:2]=1[F:1])[CH2:6][N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[O:17])[NH:9][C:8]1=[O:18])([OH:23])=[O:22]

Inputs

Step One
Name
1-(4-fluoro-3-methoxycarbonylbenzyl)quinazoline-2,4(1H,3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(CN2C(NC(C3=CC=CC=C23)=O)=O)C=C1)C(=O)OC
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=C(CN2C(NC(C3=CC=CC=C23)=O)=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C(CN2C(NC(C3=CC=CC=C23)=O)=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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